Cas no 1396807-89-8 (1-(2,6-difluorobenzenesulfonyl)-4-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-1,4-diazepane hydrochloride)

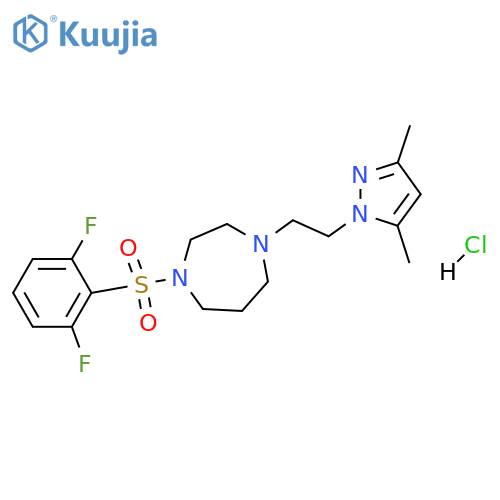

1396807-89-8 structure

商品名:1-(2,6-difluorobenzenesulfonyl)-4-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-1,4-diazepane hydrochloride

1-(2,6-difluorobenzenesulfonyl)-4-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-1,4-diazepane hydrochloride 化学的及び物理的性質

名前と識別子

-

- 1-(2,6-difluorobenzenesulfonyl)-4-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-1,4-diazepane hydrochloride

- 1-(2,6-difluorophenyl)sulfonyl-4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,4-diazepane:hydrochloride

- 1-(2,6-difluorobenzenesulfonyl)-4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,4-diazepane hydrochloride

- 1396807-89-8

- AKOS026687357

- F6228-0789

- 1-((2,6-difluorophenyl)sulfonyl)-4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepane hydrochloride

- 1-(2,6-difluorophenyl)sulfonyl-4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,4-diazepane;hydrochloride

- VU0538082-1

-

- インチ: 1S/C18H24F2N4O2S.ClH/c1-14-13-15(2)24(21-14)12-10-22-7-4-8-23(11-9-22)27(25,26)18-16(19)5-3-6-17(18)20;/h3,5-6,13H,4,7-12H2,1-2H3;1H

- InChIKey: ARWUZGPZPZTBRS-UHFFFAOYSA-N

- ほほえんだ: N1(S(C2=C(F)C=CC=C2F)(=O)=O)CCCN(CCN2C(C)=CC(C)=N2)CC1.[H]Cl

計算された属性

- せいみつぶんしりょう: 434.1354812g/mol

- どういたいしつりょう: 434.1354812g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 28

- 回転可能化学結合数: 5

- 複雑さ: 578

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 66.8Ų

1-(2,6-difluorobenzenesulfonyl)-4-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-1,4-diazepane hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6228-0789-2μmol |

1-(2,6-difluorobenzenesulfonyl)-4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,4-diazepane hydrochloride |

1396807-89-8 | 2μmol |

$57.0 | 2023-09-09 | ||

| Life Chemicals | F6228-0789-100mg |

1-(2,6-difluorobenzenesulfonyl)-4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,4-diazepane hydrochloride |

1396807-89-8 | 100mg |

$248.0 | 2023-09-09 | ||

| Life Chemicals | F6228-0789-1mg |

1-(2,6-difluorobenzenesulfonyl)-4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,4-diazepane hydrochloride |

1396807-89-8 | 1mg |

$54.0 | 2023-09-09 | ||

| Life Chemicals | F6228-0789-25mg |

1-(2,6-difluorobenzenesulfonyl)-4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,4-diazepane hydrochloride |

1396807-89-8 | 25mg |

$109.0 | 2023-09-09 | ||

| Life Chemicals | F6228-0789-40mg |

1-(2,6-difluorobenzenesulfonyl)-4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,4-diazepane hydrochloride |

1396807-89-8 | 40mg |

$140.0 | 2023-09-09 | ||

| Life Chemicals | F6228-0789-15mg |

1-(2,6-difluorobenzenesulfonyl)-4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,4-diazepane hydrochloride |

1396807-89-8 | 15mg |

$89.0 | 2023-09-09 | ||

| Life Chemicals | F6228-0789-30mg |

1-(2,6-difluorobenzenesulfonyl)-4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,4-diazepane hydrochloride |

1396807-89-8 | 30mg |

$119.0 | 2023-09-09 | ||

| Life Chemicals | F6228-0789-10μmol |

1-(2,6-difluorobenzenesulfonyl)-4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,4-diazepane hydrochloride |

1396807-89-8 | 10μmol |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F6228-0789-20μmol |

1-(2,6-difluorobenzenesulfonyl)-4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,4-diazepane hydrochloride |

1396807-89-8 | 20μmol |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F6228-0789-20mg |

1-(2,6-difluorobenzenesulfonyl)-4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,4-diazepane hydrochloride |

1396807-89-8 | 20mg |

$99.0 | 2023-09-09 |

1-(2,6-difluorobenzenesulfonyl)-4-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-1,4-diazepane hydrochloride 関連文献

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

-

4. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

1396807-89-8 (1-(2,6-difluorobenzenesulfonyl)-4-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-1,4-diazepane hydrochloride) 関連製品

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 557-08-4(10-Undecenoic acid zinc salt)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量